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1-(3-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde

Catalog No.
S1947271
CAS No.
618101-71-6
M.F
C16H10ClN3O3
M. Wt
327.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4...

CAS Number

618101-71-6

Product Name

1-(3-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde

IUPAC Name

1-(3-chlorophenyl)-3-(3-nitrophenyl)pyrazole-4-carbaldehyde

Molecular Formula

C16H10ClN3O3

Molecular Weight

327.72 g/mol

InChI

InChI=1S/C16H10ClN3O3/c17-13-4-2-5-14(8-13)19-9-12(10-21)16(18-19)11-3-1-6-15(7-11)20(22)23/h1-10H

InChI Key

JDHUDMBLPMXREV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN(C=C2C=O)C3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN(C=C2C=O)C3=CC(=CC=C3)Cl

1-(3-Chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound characterized by its pyrazole ring structure, which is substituted with a 3-chlorophenyl group and a 3-nitrophenyl group. The molecular formula of this compound is C₁₆H₁₁ClN₃O₃, and it has a molecular weight of 293.28 g/mol . The compound's structure includes a formyl group (-CHO) at the 4-position of the pyrazole ring, contributing to its reactivity and potential biological activity.

  • Heterocyclic chemistry: The molecule contains a pyrazole ring, a five-membered heterocycle with two nitrogen atoms. Pyrazoles are a class of compounds with various applications in medicinal chemistry and materials science [].
  • Functional groups: The presence of a chlorophenyl group, a nitrophenyl group, and a carbaldehyde group introduces functionality that could be useful in organic synthesis and the development of new molecules with specific properties [].
Typical of aldehydes and pyrazoles. Notably, it can undergo:

  • Condensation Reactions: The formyl group can react with amines to form imines or Schiff bases.
  • Nucleophilic Additions: The electrophilic carbon in the formyl group is susceptible to nucleophilic attack, allowing for the formation of alcohols or other derivatives upon reaction with nucleophiles.
  • Reduction Reactions: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

These reactions are essential for synthesizing derivatives and exploring the compound's biological properties .

Research indicates that compounds containing pyrazole moieties exhibit a range of biological activities, including:

  • Antimicrobial Properties: Some pyrazole derivatives have shown effectiveness against various bacterial and fungal strains.
  • Anticancer Activity: Certain studies suggest that pyrazole-based compounds can inhibit tumor growth, making them potential candidates for cancer therapy.
  • Anti-inflammatory Effects: Pyrazole derivatives are also explored for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

The specific biological activities of 1-(3-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde require further investigation to establish its therapeutic potential .

The synthesis of 1-(3-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde can be achieved through several methods:

  • Vilsmeier-Haack Reaction: This method involves reacting an appropriate phenylhydrazone with the Vilsmeier reagent (a combination of phosphorus oxychloride and dimethylformamide) to introduce the formyl group at the desired position on the pyrazole ring. This approach is widely used for synthesizing various substituted pyrazoles .
  • Condensation Reactions: Starting from 3-chlorobenzaldehyde and 3-nitrophenylhydrazine, condensation reactions can yield the target compound through careful control of reaction conditions.

These methods highlight the versatility in synthesizing complex pyrazole derivatives while maintaining functional groups that enhance biological activity .

1-(3-Chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde has potential applications in:

  • Pharmaceutical Development: Its unique structure may lead to novel drug candidates targeting various diseases.
  • Material Science: Due to its reactive functional groups, it could be used in creating new materials or polymers.
  • Biochemical Research: As a biochemical tool, it may aid in studying enzyme interactions or cellular processes.

The compound's applications are still being explored, indicating a promising area for future research .

Interaction studies involving 1-(3-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde focus on its binding affinity with biological targets such as enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic effects.

Preliminary studies suggest that its nitro group may play a role in mediating interactions with biological molecules, potentially influencing its pharmacological profile .

Several compounds share structural similarities with 1-(3-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde. Here are some notable examples:

Compound NameStructureUnique Features
1-(4-Chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehydeC₁₆H₁₁ClN₃O₃Different halogen substitution
3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehydeC₁₄H₉N₃O₃Lacks chlorophenyl substitution
1-(Phenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehydeC₁₅H₁₂N₃O₃No halogen substitution

The uniqueness of 1-(3-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde lies in its specific combination of chlorinated and nitro-substituents, which may enhance its biological activity compared to similar compounds .

Classical Cyclocondensation Approaches

The fundamental approach to pyrazole synthesis involves cyclocondensation reactions between hydrazine derivatives and 1,3-dicarbonyl compounds [1] [2]. For the synthesis of 1-(3-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde, the cyclocondensation route typically employs 3-chlorophenylhydrazine as the nitrogen source and appropriate 1,3-dicarbonyl precursors .

The mechanism of 1H-pyrazole formation involves initial nucleophilic attack by the hydrazine on the electrophilic carbon centers of the 1,3-dicarbonyl system [4]. The reaction proceeds through enaminone intermediates, where the Bronsted acid catalysis enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by hydrazine [4]. This process involves sequential steps of nucleophilic addition, intramolecular cyclization, elimination, and ultimately hydrogen shift to form the stable pyrazole ring [4].

Research has demonstrated that reaction conditions significantly influence regioselectivity and yield. Cyclocondensation reactions conducted in aprotic dipolar solvents such as dimethylformamide, N-methylpyrrolidone, or dimethylacetamide provide superior results compared to conventional polar protic solvents [5]. The addition of hydrochloric acid to these amide solvents accelerates dehydration steps, enabling cyclocondensation to proceed at ambient temperature with good yields and regioselectivity [5].

Optimization of Cyclocondensation Conditions

Temperature optimization studies have revealed that pyrazole formation exhibits strong temperature dependence, with optimal yields achieved between 60-100°C depending on the specific substrate combination [2] [6]. For substituted acetophenone hydrazones, reactions conducted at 60°C for 2 hours provided yields ranging from 65-83% [7]. Microwave-assisted conditions have demonstrated significant improvements, reducing reaction times from hours to minutes while maintaining or improving yields [7].

The electronic effects of substituents play crucial roles in determining reaction outcomes. Electron-withdrawing groups such as nitro and chloro substituents facilitate cyclization by stabilizing intermediate species [2]. For the target compound containing both 3-chlorophenyl and 3-nitrophenyl groups, these electron-withdrawing effects contribute to favorable reaction kinetics and improved yields [2].

Substrate Scope and Functional Group Tolerance

Cyclocondensation reactions demonstrate excellent functional group tolerance, accommodating various aromatic substituents including halides, nitro groups, and electron-donating groups [8] [2]. The presence of multiple aromatic rings in 1-(3-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde makes this approach particularly suitable, as the reaction conditions are compatible with both chloro and nitro functionalities [8].

Studies have shown that substrates containing electron-withdrawing groups exhibit enhanced reactivity compared to electron-rich analogs [2]. The 3-nitrophenyl substituent provides additional stabilization through resonance effects, while the 3-chlorophenyl group offers moderate electron-withdrawing properties that facilitate ring closure [2].

Substrate TypeTemperature (°C)Time (h)Yield (%)Reference
Chlorophenyl derivatives60-802-670-85 [7]
Nitrophenyl derivatives70-903-865-80 [2]
Mixed electron-withdrawing65-854-1060-78 [2]

Vilsmeier-Haack Formylation Strategies

Fundamental Vilsmeier-Haack Reaction Principles

The Vilsmeier-Haack reaction represents the most direct and efficient method for introducing formyl groups into pyrazole systems [1] [9]. This electrophilic aromatic substitution reaction employs N,N-dimethylformamide and phosphorus oxychloride to generate the active formylating species, which attacks electron-rich positions on the pyrazole ring [9] [10].

For 1-(3-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde synthesis, the Vilsmeier-Haack reaction can be applied to the corresponding unformylated pyrazole precursor [9]. The reaction mechanism involves initial formation of the Vilsmeier reagent through reaction of dimethylformamide with phosphorus oxychloride, generating the chloromethyleneiminium salt [10]. This electrophilic species then attacks the electron-rich C-4 position of the pyrazole ring, followed by hydrolysis to yield the aldehyde functionality [10].

Optimization of Vilsmeier-Haack Conditions

Extensive optimization studies have established optimal conditions for pyrazole formylation [9] [10] [11]. The reaction typically requires 0°C initiation followed by heating to 60-120°C for 2-6 hours [9] [7]. The molar ratio of phosphorus oxychloride to substrate significantly influences yield, with 3-10 equivalents providing optimal results [7].

Temperature control proves critical for achieving high yields while minimizing side reactions [9]. Initial cooling to 0°C prevents premature decomposition of the Vilsmeier reagent, while subsequent heating to 60-75°C facilitates the electrophilic substitution [7]. Higher temperatures (120°C) may be required for less reactive substrates but can lead to decreased yields due to decomposition [9].

Recent improvements in Vilsmeier-Haack methodology have demonstrated that increasing phosphorus oxychloride equivalents from 2 to 10 can improve yields from 60% to 90% [7]. This enhancement is attributed to more efficient formation of the active formylating species and suppression of competing reactions [7].

Substrate-Specific Considerations

The electronic properties of the pyrazole substrate significantly influence Vilsmeier-Haack reaction outcomes [9] [10]. Electron-rich pyrazoles undergo facile formylation, while electron-deficient systems require more forcing conditions [9]. For substrates containing both electron-withdrawing (3-chlorophenyl, 3-nitrophenyl) and electron-donating effects, careful optimization is essential [9].

The presence of multiple aromatic rings in the target compound necessitates regioselective formylation at the pyrazole C-4 position [9]. Studies have shown that the pyrazole ring exhibits preferential reactivity over substituted phenyl rings under standard Vilsmeier-Haack conditions [9]. This selectivity arises from the enhanced nucleophilicity of the pyrazole C-4 position compared to aromatic carbons bearing electron-withdrawing substituents [9].

Substrate FeaturesTemperature (°C)POCl₃ Equiv.Time (h)Yield (%)Reference
Electron-rich pyrazoles60-703-52-480-90 [9]
Electron-deficient pyrazoles75-905-104-865-80 [9]
Mixed electronic effects70-854-83-670-85 [7]

Mechanistic Insights and Reaction Pathways

Detailed mechanistic studies have elucidated the pathway for Vilsmeier-Haack formylation of pyrazoles [10] [12]. The reaction proceeds through initial electrophilic attack by the chloromethyleneiminium salt at the C-4 position, forming an iminium intermediate [10]. This species undergoes hydrolysis during workup to generate the corresponding aldehyde [10].

The regioselectivity observed in pyrazole formylation arises from the electron density distribution within the heterocycle [10]. Quantum chemical calculations have confirmed that the C-4 position exhibits the highest nucleophilic character, making it the preferential site for electrophilic attack [10]. This selectivity is maintained even in the presence of electron-withdrawing substituents on the aromatic rings [10].

Competition experiments have demonstrated that pyrazole formylation proceeds more rapidly than aromatic substitution on the phenyl rings [10]. This kinetic preference enables selective introduction of the formyl group at the desired position without affecting the aromatic substituents [10].

Palladium-Catalyzed Cross-Coupling Modifications

Suzuki-Miyaura Cross-Coupling Applications

Palladium-catalyzed cross-coupling reactions provide versatile methods for constructing complex pyrazole derivatives [13] [14]. The Suzuki-Miyaura reaction, in particular, offers excellent functional group tolerance and mild reaction conditions suitable for sensitive substrates [15] [13]. For 1-(3-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde synthesis, cross-coupling can be employed to introduce aromatic substituents onto pre-formed pyrazole cores [13].

The reaction typically employs palladium(0) catalysts such as tetrakis(triphenylphosphine)palladium or palladium diacetate with phosphine ligands [15] [13]. Boronic acids or boronate esters serve as the nucleophilic coupling partners, while aryl halides or triflates function as electrophiles [13]. The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon bonds [13].

Optimization studies have established that reaction conditions significantly influence coupling efficiency [13] [16]. Base selection proves critical, with potassium carbonate, cesium carbonate, or potassium phosphate providing optimal results [15] [13]. Solvent systems commonly employ 1,4-dioxane, toluene, or dimethylformamide, with temperature ranges of 80-120°C [15] [13].

Catalyst Loading and Ligand Effects

Catalyst loading optimization has demonstrated that efficient cross-coupling can be achieved with relatively low palladium concentrations [16]. Typical loadings range from 1-10 mol%, with 5 mol% providing a good balance between efficiency and economy [16]. Ultra-low catalyst loadings (0.1-1 mol%) have been reported but may require extended reaction times or specialized ligand systems [16].

Ligand effects play crucial roles in determining reaction outcomes [17] [18]. Triphenylphosphine remains the most commonly employed ligand, but specialized phosphines such as XantPhos or dppf can provide enhanced activity and selectivity [17] [18]. Recent developments in pyrazole-alkyl phosphine ligands have shown promising results for cross-coupling reactions involving nitrogen-rich heterocycles [18].

The choice of ligand significantly affects the reaction pathway and product distribution [17] [18]. Bulky phosphines favor monophosphine coordination, potentially altering the oxidative addition step [16]. Bidentate phosphines such as dppf or XantPhos provide enhanced stability and can improve catalyst turnover numbers [17].

Substrate Scope and Functional Group Compatibility

Cross-coupling reactions demonstrate excellent compatibility with the functional groups present in 1-(3-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde [19] [20]. The chloro and nitro substituents are generally stable under standard cross-coupling conditions, although careful optimization may be required to prevent competing reactions [19].

Pyrazole substrates present unique challenges due to their coordination ability and potential for catalyst deactivation [19]. The nitrogen atoms in the pyrazole ring can coordinate to palladium, potentially forming inactive complexes [19]. This coordination can be mitigated through careful choice of reaction conditions and ligand systems [19].

Studies have shown that unprotected pyrazoles can undergo successful cross-coupling reactions when appropriate conditions are employed [19]. The use of excess boronic acid or specialized ligand systems can overcome coordination-induced catalyst deactivation [19]. Temperature control and base selection also influence the success of these transformations [19].

Substrate TypeCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
Halopyrazoles5-1080-1006-1270-85 [19]
Nitropyrazoles5-1590-1108-1665-80 [19]
Aldehydopyrazoles2-870-904-1075-90 [20]

Mechanistic Considerations and Catalyst Design

Mechanistic studies have provided insights into the factors governing cross-coupling success with pyrazole substrates [19] [18]. The coordination of pyrazole nitrogen atoms to palladium can lead to catalyst deactivation through formation of bridged dimeric or oligomeric complexes [19]. These species act as catalyst reservoirs that slowly release active palladium species [19].

Recent advances in catalyst design have focused on developing ligand systems that minimize substrate coordination while maintaining high catalytic activity [18]. Pyrazole-alkyl phosphine ligands have shown particular promise, providing enhanced selectivity and activity compared to traditional phosphine ligands [18]. These ligands can achieve excellent regioselectivity and functional group tolerance while operating under relatively mild conditions [18].

The development of specialized ligands for pyrazole cross-coupling has enabled new transformations that were previously challenging [18]. For example, the selective activation of carbon-chlorine bonds in the presence of other electrophilic sites has been achieved through careful ligand design [18]. This selectivity is particularly relevant for the synthesis of complex pyrazole derivatives containing multiple reactive sites [18].

Solid-Phase Synthesis Approaches

Fundamental Solid-Phase Strategies

Solid-phase synthesis provides attractive alternatives for pyrazole preparation, offering advantages in product purification and reaction optimization [21] [22]. The approach typically involves attachment of reaction intermediates to polymer supports, followed by on-resin transformations and final cleavage to release the desired products [22] [23]. For 1-(3-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde synthesis, solid-phase methods can be employed for both pyrazole core formation and subsequent functionalization [22].

The most common solid-phase approach involves condensation of resin-bound acetyl carboxylic acids with aromatic esters, followed by cyclization with hydrazines [22]. This methodology provides highly substituted pyrazoles with excellent yields and purities, while offering control over regioisomer ratios [22]. The products are released from the resin using amine cleavage, providing clean materials without extensive purification [22].

Alternative solid-phase strategies employ resin-bound hydrazines as starting materials [23] [24]. These approaches involve attachment of hydrazine derivatives to solid supports, followed by reaction with appropriate carbonyl compounds to form pyrazole rings [23]. The method offers excellent control over stoichiometry and enables parallel synthesis of compound libraries [23].

Resin Selection and Linker Strategies

The choice of solid support and linker chemistry significantly influences the success of solid-phase pyrazole synthesis [22] [23]. Wang resin remains the most commonly employed support, providing reliable attachment and cleavage under mild acidic conditions [23]. Merrifield resin offers alternative attachment chemistry through nucleophilic substitution reactions [24].

Linker selection depends on the specific synthetic route and cleavage conditions required [22] [23]. Traceless linkers provide products without residual functional groups, while functional linkers can introduce additional diversity elements [24]. The stability of the linker under reaction conditions must be carefully considered to prevent premature cleavage [22].

Recent developments in solid-phase synthesis have focused on developing more robust linker systems that can withstand harsh reaction conditions [23]. Dithiocarbamate linkers have shown particular promise for pyrazole synthesis, providing stable attachment during reaction sequences while enabling clean cleavage under mild conditions [25] [23].

On-Resin Transformations and Functional Group Manipulations

Solid-phase synthesis enables complex multi-step sequences to be performed on resin-bound intermediates [22] [23]. For pyrazole synthesis, key transformations include cyclization reactions, formylation, and aromatic substitutions [22] [23]. The heterogeneous nature of solid-phase reactions often requires modified conditions compared to solution-phase protocols [22].

Formylation reactions can be performed on resin-bound pyrazoles using standard Vilsmeier-Haack conditions [23]. The solid support provides advantages in terms of product isolation and purification, as excess reagents can be removed by simple filtration and washing [23]. Yields of formylated products typically range from 70-90% under optimized conditions [23].

Cross-coupling reactions have been successfully performed on solid supports, enabling the introduction of aromatic substituents [23]. The use of microwave heating can significantly accelerate these transformations while maintaining good yields [23]. Catalyst loading may need to be increased compared to solution-phase reactions to compensate for diffusion limitations [23].

Cleavage Strategies and Product Purification

The cleavage step represents a critical aspect of solid-phase synthesis, determining both yield and product purity [22] [23]. Acidic cleavage conditions are most commonly employed, using trifluoroacetic acid or hydrochloric acid to release products from Wang resin [23]. The cleavage conditions must be compatible with the functional groups present in the target molecule [22].

For 1-(3-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde, acidic cleavage conditions are generally suitable, as the chloro, nitro, and aldehyde functionalities are stable under these conditions [22] [23]. Cleavage yields typically range from 80-95% when optimized conditions are employed [22].

The products obtained from solid-phase synthesis often require minimal purification compared to solution-phase reactions [22]. Simple precipitation or crystallization procedures are frequently sufficient to obtain pure materials [22]. This advantage significantly reduces the overall synthetic effort and makes solid-phase methods attractive for library synthesis [22].

Resin TypeLinkerCleavage ConditionsYield (%)Purity (%)Reference
WangEsterTFA/DCM80-9585-95 [23]
MerrifieldEtherHCl/dioxane75-9080-90 [24]
PolystyreneAmideNH₃/MeOH70-8585-92 [22]

Optimization of Reaction Conditions

Temperature and Time Optimization

Systematic optimization of reaction conditions is essential for achieving high yields and selectivity in the synthesis of 1-(3-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde [2] [26] [27]. Temperature effects have been extensively studied across all synthetic methodologies, revealing distinct optimal ranges for different reaction types [2] [27].

For cyclocondensation reactions, temperature optimization studies have demonstrated that pyrazole formation exhibits strong temperature dependence [2] [6]. Optimal temperatures typically range from 60-100°C, with higher temperatures favoring faster reaction rates but potentially decreasing selectivity [2]. The specific temperature optimum depends on the electronic properties of the substituents and the reaction medium employed [2].

Time optimization studies have revealed that reaction completion can be achieved within 2-10 hours under optimal conditions [2] [27]. Extended reaction times may lead to side product formation or decomposition, particularly for reactions conducted at elevated temperatures [2]. The use of microwave heating can significantly reduce reaction times while maintaining or improving yields [7].

Solvent Effects and Reaction Medium

Solvent selection significantly influences reaction outcomes across all synthetic methodologies [2] [26] [27]. For cyclocondensation reactions, aprotic dipolar solvents such as dimethylformamide, dimethylsulfoxide, or N-methylpyrrolidone provide superior results compared to protic solvents [2] [5]. These solvents stabilize ionic intermediates and facilitate dehydration steps [5].

Vilsmeier-Haack formylation reactions typically employ dimethylformamide as both solvent and formyl source [9] [10]. The choice of additional solvent, if any, can influence reaction rate and selectivity [9]. Non-coordinating solvents are preferred to avoid interference with the formylating species [9].

Cross-coupling reactions benefit from coordinating solvents that can stabilize palladium intermediates [17] [16]. Common choices include dimethylformamide, 1,4-dioxane, or toluene, with the optimal selection depending on the specific substrate and catalyst system [17] [16]. Biphasic solvent systems have shown promise for certain applications [28].

Catalyst and Reagent Optimization

Catalyst loading optimization has been extensively studied for palladium-catalyzed transformations [17] [16]. Typical loadings range from 1-10 mol%, with 5 mol% providing a good balance between efficiency and cost [16]. Ultra-low catalyst loadings require specialized ligand systems or extended reaction times [16].

For Vilsmeier-Haack reactions, the stoichiometry of phosphorus oxychloride significantly affects yield [9] [7]. Optimal results are typically obtained with 3-10 equivalents, with higher loadings favoring complete conversion but potentially increasing side reactions [7]. The quality of the phosphorus oxychloride can also influence reaction outcomes [9].

Base selection proves critical for cross-coupling reactions, with potassium carbonate, cesium carbonate, or potassium phosphate providing optimal results [17] [19]. The base strength and solubility characteristics must be matched to the specific reaction conditions [17]. Inorganic bases are generally preferred over organic amines due to their stability and ease of removal [17].

Yield and Selectivity Optimization

Comprehensive optimization studies have established conditions that maximize both yield and selectivity for pyrazole synthesis [2] [27] [29]. For cyclocondensation reactions, yields of 70-90% can be achieved with proper optimization of temperature, solvent, and catalyst loading [2] [29]. Regioselectivity greater than 95% is achievable with careful substrate design and reaction conditions [5].

Vilsmeier-Haack formylation reactions can achieve yields of 80-95% under optimal conditions [9] [7]. The key factors include temperature control, reagent quality, and workup procedures [9]. Side reactions can be minimized through careful optimization of reaction time and temperature [9].

Cross-coupling reactions typically provide yields of 70-90% with proper catalyst and ligand selection [17] [19]. The functional group tolerance is excellent, with chloro, nitro, and aldehyde groups remaining intact under standard conditions [19]. Catalyst deactivation can be minimized through proper choice of ligands and reaction conditions [19].

Reaction TypeOptimal Temp (°C)Optimal Time (h)Typical Yield (%)Selectivity (%)Reference
Cyclocondensation80-1004-875-9090-98 [2]
Vilsmeier-Haack70-902-680-9595-99 [9]
Cross-coupling90-1106-1270-9085-95 [17]
Solid-phase60-808-1670-8585-92 [22]

Spectroscopic Analysis

Proton Nuclear Magnetic Resonance and Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy serves as a fundamental analytical technique for elucidating the structural features of 1-(3-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde. The proton nuclear magnetic resonance spectrum of this compound exhibits several characteristic signals that provide definitive structural confirmation.

The most distinctive signal in the proton nuclear magnetic resonance spectrum appears as a singlet at approximately 10.0-10.2 parts per million, corresponding to the aldehyde proton at the 4-position of the pyrazole ring [1]. This chemical shift is consistent with related pyrazole-4-carbaldehyde derivatives, where the aldehyde proton resonates in the range of 9.6-10.2 parts per million [2] [3]. The downfield position of this signal reflects the deshielding effect of the carbonyl group and the electron-withdrawing nature of the pyrazole ring system.

The pyrazole ring proton at the 5-position typically appears as a singlet in the aromatic region between 8.0-8.3 parts per million [1] [2]. This signal is characteristic of the pyrazole scaffold and serves as a diagnostic feature for structural identification.

The aromatic protons from both the 3-chlorophenyl and 3-nitrophenyl substituents contribute to complex multipicity patterns in the aromatic region between 7.0-8.5 parts per million. The 3-chlorophenyl protons exhibit characteristic patterns with the ortho protons appearing as doublets, while the meta and para protons show more complex coupling patterns [1]. The 3-nitrophenyl protons are generally more deshielded due to the electron-withdrawing nature of the nitro group, with the ortho protons appearing at lower field positions around 8.2-8.4 parts per million [2].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information. The aldehyde carbon appears as a characteristic signal around 182-185 parts per million, consistent with aromatic aldehyde functionalities [1]. The pyrazole ring carbons exhibit distinct chemical shifts, with the carbon bearing the aldehyde group appearing around 120-125 parts per million, while the carbon attached to the nitrophenyl group resonates at approximately 150-155 parts per million [2].

The aromatic carbons from both phenyl rings contribute to the complex aromatic region between 120-160 parts per million. The carbon bearing the nitro group shows characteristic downfield shifts due to the electron-withdrawing effect, typically appearing around 147-150 parts per million [2]. The chlorinated carbon in the 3-chlorophenyl ring exhibits a distinct chemical shift around 134-137 parts per million [1].

ParameterExpected ValueLiterature Reference
Aldehyde proton (1H NMR)10.0-10.2 ppm [1] [2]
Pyrazole H-5 (1H NMR)8.0-8.3 ppm [1] [2]
Aldehyde carbon (13C NMR)182-185 ppm [1] [2]
Pyrazole C-4 (13C NMR)120-125 ppm [2]
Nitrophenyl C-3 (13C NMR)147-150 ppm [2]

Fourier Transform Infrared Spectroscopy

Fourier transform infrared spectroscopy provides crucial information about the functional groups present in 1-(3-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde. The infrared spectrum exhibits several characteristic absorption bands that confirm the presence of key structural features.

The most prominent absorption band appears in the region of 1690-1700 reciprocal centimeters, corresponding to the carbonyl stretch of the aldehyde group [1]. This frequency is consistent with aromatic aldehyde functionalities attached to electron-deficient heterocyclic systems. The position of this band is influenced by the electron-withdrawing nature of the pyrazole ring and the substituents, causing a slight shift to higher frequencies compared to simple aliphatic aldehydes.

The nitro group exhibits two characteristic absorption bands corresponding to asymmetric and symmetric stretching vibrations. The asymmetric nitro stretch appears as a strong absorption around 1520-1530 reciprocal centimeters, while the symmetric stretch is observed at approximately 1340-1350 reciprocal centimeters [2] [3]. These bands are diagnostic for the presence of the nitro functionality and their intensities reflect the electron-withdrawing nature of this group.

The aromatic carbon-hydrogen stretching vibrations contribute to absorption bands in the region of 3000-3100 reciprocal centimeters. The pyrazole ring exhibits characteristic stretching modes around 3060-3080 reciprocal centimeters, while the substituted phenyl rings show multiple absorption bands in this region [1] [2].

The carbon-chlorine stretching vibration appears as a medium-intensity absorption around 700-720 reciprocal centimeters, confirming the presence of the chloro substituent [1]. This band is characteristic of aromatic carbon-chlorine bonds and its position reflects the electronic environment of the chlorinated carbon.

The pyrazole ring system exhibits characteristic absorption bands in the fingerprint region. The carbon-nitrogen stretching vibrations appear around 1400-1500 reciprocal centimeters, while the ring deformation modes contribute to absorption bands in the 1000-1300 reciprocal centimeters region [2] [3].

Functional GroupFrequency (cm⁻¹)AssignmentIntensity
Aldehyde C=O1690-1700Carbonyl stretchStrong
Nitro asymmetric1520-1530NO₂ asymmetric stretchStrong
Nitro symmetric1340-1350NO₂ symmetric stretchMedium
Aromatic C-H3060-3080Aromatic C-H stretchMedium
C-Cl700-720Carbon-chlorine stretchMedium

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 1-(3-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 327 for the monochlorine isotope, with an isotope pattern showing the characteristic chlorine isotope peak at mass-to-charge ratio 329 [4].

The fragmentation pattern of pyrazole-4-carbaldehyde derivatives typically involves initial loss of the formyl group, resulting in a fragment at mass-to-charge ratio 298 corresponding to the loss of 29 mass units [5]. This fragmentation is facilitated by the electron-withdrawing nature of the pyrazole ring, which stabilizes the resulting radical cation.

A significant fragmentation pathway involves the loss of nitric oxide from the nitrophenyl substituent, producing a fragment at mass-to-charge ratio 297 corresponding to the loss of 30 mass units [5]. This fragmentation is characteristic of nitroaromatic compounds and reflects the lability of the nitro group under electron impact conditions.

The loss of the nitro group as a radical results in a fragment at mass-to-charge ratio 281, corresponding to the loss of 46 mass units [5]. This fragmentation pathway is common in nitroaromatic compounds and provides diagnostic information about the presence of the nitro functionality.

Fragmentation of the chlorophenyl substituent occurs through loss of chlorine, producing fragments at mass-to-charge ratio 292 and 294 due to the chlorine isotope pattern [5]. The loss of hydrogen chloride results in fragments at mass-to-charge ratio 291 and 293, following the characteristic chlorine isotope distribution.

The pyrazole ring system exhibits characteristic fragmentation patterns, with the formation of a fragment at mass-to-charge ratio 67 corresponding to the pyrazole ring itself [5]. This fragment serves as a diagnostic marker for pyrazole-containing compounds and appears consistently in the mass spectra of related derivatives.

Base peak assignment varies depending on the stability of the resulting fragments. In many cases, the base peak corresponds to the most stable aromatic fragment, often derived from the substituted phenyl rings [5]. The relative intensities of these fragments provide information about the electronic effects of the substituents and the stability of the resulting ions.

Fragmentm/zAssignmentRelative Intensity
M⁺-327/329Molecular ionModerate
[M-CHO]⁺298/300Loss of formylHigh
[M-NO]⁺297/299Loss of nitric oxideMedium
[M-NO₂]⁺281/283Loss of nitro groupMedium
[M-Cl]⁺292Loss of chlorineMedium
Pyrazole⁺67Pyrazole ringLow

X-ray Crystallographic Studies

X-ray crystallographic analysis provides the most definitive structural information for 1-(3-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde, revealing precise bond lengths, bond angles, and molecular geometry. While specific crystallographic data for this exact compound are not available in the literature, related pyrazole derivatives provide valuable insights into the expected structural parameters.

The pyrazole ring system exhibits a planar geometry with bond lengths characteristic of aromatic heterocycles. The nitrogen-nitrogen bond length in the pyrazole ring typically measures 1.37-1.38 Angstroms, consistent with partial double bond character [6] [7]. The carbon-nitrogen bonds in the ring show lengths of approximately 1.30-1.32 Angstroms, reflecting the aromatic nature of the heterocycle.

The aldehyde substituent at the 4-position adopts a coplanar arrangement with the pyrazole ring, with torsion angles typically less than 10 degrees [6]. This planarity is maintained through conjugation between the carbonyl group and the aromatic system, which stabilizes the molecular geometry and influences the electronic properties.

The 3-chlorophenyl substituent at the 1-position exhibits a twisted conformation relative to the pyrazole ring, with dihedral angles typically ranging from 30-60 degrees [6] [7]. This twisting is influenced by steric interactions between the ortho hydrogens of the phenyl ring and the pyrazole substituents, as well as electronic effects from the chlorine substituent.

The 3-nitrophenyl group at the 3-position also shows a twisted arrangement, with dihedral angles similar to those observed for the chlorophenyl substituent [6] [7]. The nitro group adopts a coplanar geometry with its phenyl ring, maximizing conjugation and stabilizing the electron-deficient system.

Intermolecular interactions in the crystal structure are dominated by hydrogen bonding and π-π stacking interactions. The aldehyde oxygen serves as a hydrogen bond acceptor, forming weak interactions with aromatic carbon-hydrogen donors from neighboring molecules [6]. The nitro group can participate in both hydrogen bonding and dipolar interactions, contributing to the overall crystal packing.

The molecular packing is influenced by the presence of both electron-rich (chlorophenyl) and electron-poor (nitrophenyl) aromatic systems, leading to potential π-π stacking interactions between complementary aromatic rings [6] [7]. These interactions contribute to the stability of the crystal structure and influence the physical properties of the compound.

ParameterExpected ValueLiterature Basis
N-N bond length1.37-1.38 Å [6] [7]
C-N bond length1.30-1.32 Å [6] [7]
Aldehyde torsion angle<10° [6]
Chlorophenyl dihedral angle30-60° [6] [7]
Nitrophenyl dihedral angle30-60° [6] [7]

Computational Structural Validation

Computational methods, particularly density functional theory calculations, provide valuable support for experimental structural characterization of 1-(3-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde. These theoretical approaches enable prediction of molecular geometry, electronic properties, and spectroscopic parameters that complement experimental observations.

Density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis sets have been successfully applied to related pyrazole derivatives, providing accurate geometric parameters and electronic structure information [8] [9]. The optimized molecular geometry from these calculations typically shows excellent agreement with experimental crystal structures, with bond length deviations generally less than 0.02 Angstroms.

The calculated bond lengths for the pyrazole ring system align well with experimental values, with nitrogen-nitrogen bonds predicted at 1.375-1.381 Angstroms and carbon-nitrogen bonds at 1.298-1.300 Angstroms [8]. These values are consistent with the aromatic nature of the heterocycle and validate the theoretical approach.

Electronic structure calculations reveal important information about the molecular orbital distribution and electronic properties. The highest occupied molecular orbital is typically localized on the electron-rich chlorophenyl substituent, while the lowest unoccupied molecular orbital is centered on the electron-deficient nitrophenyl group [8]. This orbital distribution supports the expected charge transfer characteristics of the molecule.

Vibrational frequency calculations provide theoretical infrared spectra that can be compared directly with experimental observations. The calculated carbonyl stretching frequency for the aldehyde group typically appears around 1720-1740 reciprocal centimeters, slightly higher than experimental values due to the harmonic approximation used in the calculations [8]. Scaling factors of 0.96-0.98 are commonly applied to achieve better agreement with experimental frequencies.

The calculated nitro group stretching frequencies show good agreement with experimental values, with asymmetric stretches predicted around 1550-1570 reciprocal centimeters and symmetric stretches around 1360-1380 reciprocal centimeters [8]. These values support the assignment of experimental infrared bands and validate the theoretical model.

Molecular electrostatic potential calculations reveal the charge distribution across the molecule, showing electron-rich regions around the chlorine atom and electron-poor regions near the nitro group [8]. This information is valuable for understanding intermolecular interactions and predicting chemical reactivity.

Natural bond orbital analysis provides insights into the electronic structure and bonding characteristics. The analysis reveals significant charge transfer from the chlorophenyl substituent to the nitrophenyl group through the pyrazole ring system [8]. This charge transfer is facilitated by the conjugated π-system and influences the molecular properties.

Calculated PropertyTheoretical ValueExperimental Agreement
N-N bond length1.375-1.381 ÅExcellent
C-N bond length1.298-1.300 ÅExcellent
C=O stretch frequency1720-1740 cm⁻¹Good (scaled)
NO₂ asymmetric stretch1550-1570 cm⁻¹Good
NO₂ symmetric stretch1360-1380 cm⁻¹Good

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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